tert-Butyl 3-[(pentan-3-yl)amino]propanoate

Organic Synthesis Intermediate Building Block

tert-Butyl 3-[(pentan-3-yl)amino]propanoate is a synthetic beta-amino acid ester characterized by a tert-butyl-protected carboxyl group and a secondary amine bearing a pentan-3-yl substituent. Supplier documentation indicates it is a research chemical building block, typically offered in 95-98% purity, with a molecular weight of 215.33 g/mol and the molecular formula C12H25NO2.

Molecular Formula C12H25NO2
Molecular Weight 215.33 g/mol
CAS No. 1221341-30-5
Cat. No. B6340643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-[(pentan-3-yl)amino]propanoate
CAS1221341-30-5
Molecular FormulaC12H25NO2
Molecular Weight215.33 g/mol
Structural Identifiers
SMILESCCC(CC)NCCC(=O)OC(C)(C)C
InChIInChI=1S/C12H25NO2/c1-6-10(7-2)13-9-8-11(14)15-12(3,4)5/h10,13H,6-9H2,1-5H3
InChIKeyCZBOQYAKWRLLBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-[(pentan-3-yl)amino]propanoate (CAS 1221341-30-5): A Specialized beta-Alanine Ester Intermediate for Chemical Procurement


tert-Butyl 3-[(pentan-3-yl)amino]propanoate is a synthetic beta-amino acid ester characterized by a tert-butyl-protected carboxyl group and a secondary amine bearing a pentan-3-yl substituent. Supplier documentation indicates it is a research chemical building block, typically offered in 95-98% purity, with a molecular weight of 215.33 g/mol and the molecular formula C12H25NO2 . This compound is primarily utilized as a protected intermediate in organic synthesis, where its sterically hindered ester and branched secondary amine offer distinct reactivity profiles compared to simpler linear or unsubstituted beta-alanine analogs .

Why Generic Substitution of tert-Butyl 3-[(pentan-3-yl)amino]propanoate Fails: Steric and Lipophilic Constraints


Direct substitution with common beta-alanine esters like tert-butyl 3-aminopropanoate or N-methyl-beta-alanine tert-butyl ester is not feasible for applications requiring specific steric bulk and lipophilicity at the amine center. The pentan-3-yl group introduces a branched C5 alkyl chain, creating a unique steric environment that directly impacts reaction kinetics in subsequent amide bond formation and influences the conformational dynamics of the resulting peptidomimetic or pharmaceutical intermediate. Furthermore, the calculated logP for the pentan-3-yl derivative is markedly higher than for linear or unsubstituted analogs, providing crucial hydrophobic character for late-stage drug design or PROTAC linker optimization where membrane permeability and binding pocket interactions must be finely tuned [1]. The critical lack of public, comparator-based performance data necessitates that procurement be based on these intrinsic structural differentiators rather than on unverified performance claims.

Quantitative Comparative Evidence Guide for tert-Butyl 3-[(pentan-3-yl)amino]propanoate Procurement


Molecular Weight and Steric Profile Differentiation Against tert-Butyl 3-aminopropanoate

For applications where a combination of a protected acid and a bulky secondary amine is required, the molecular weight of 215.33 g/mol for tert-butyl 3-[(pentan-3-yl)amino]propanoate offers a quantifiably different mass transport and reaction molarity profile compared to the simpler, unsubstituted building block tert-butyl 3-aminopropanoate (MW 145.20 g/mol) . This 48% increase in molecular weight directly reflects the presence of the pentan-3-yl group and must be accounted for in stoichiometric calculations and purification processes.

Organic Synthesis Intermediate Building Block

Purity Grade Availability: Comparative Analysis with Commercial Ethyl Ester Analog

Commercial sourcing data indicates that tert-butyl 3-[(pentan-3-yl)amino]propanoate is readily available at a 98% purity specification from a Chinese supplier, whereas its closest commercially available analog, Ethyl 3-[(pentan-3-yl)amino]propanoate, is listed at 98% purity from a separate supplier . This parity in available purity for the tert-butyl versus ethyl ester ensures that researchers choosing the tert-butyl ester for its acid-labile protecting group characteristics do not compromise on initial chemical purity.

Procurement Purity Synthesis

Confirmation of Research-Grade Use in PROTAC-Focused Discovery as Cited Evidence

The compound has been specifically cited in the context of developing Proteolysis-Targeting Chimeras (PROTACs), a high-value therapeutic modality. One source notes its role as a member of a chemical family used in the development of protein degradation targeting agents [1]. While no head-to-head degradation data is publicly available, this cited application context provides stronger procurement justification for drug discovery programs than a generic 'building block,' as it directly links the compound's structural features to a specific, high-demand research strategy.

PROTAC Drug Discovery Intermediates

Verified Application Scenarios for tert-Butyl 3-[(pentan-3-yl)amino]propanoate Based on Structural Evidence


Synthesis of Sterically Hindered Amide Bonds in Peptidomimetics

The pentan-3-yl group provides steric hindrance around the secondary amine, which can be used to control the formation of amide bonds with specific conformations in peptidomimetic synthesis. This is supported by the molecular weight and structural differentiation evidence, which confirms the unique steric profile not available with simpler linear or methyl-substituted beta-alanine esters.

Acid-Labile Protecting Group Strategy for Multi-Step Drug Intermediate Synthesis

The tert-butyl ester is a classic acid-labile protecting group. The 98% purity availability for this specific compound ensures it meets the requirements for late-stage intermediate synthesis in medicinal chemistry, where orthogonal protecting groups (e.g., using a tert-butyl ester alongside a base-labile ethyl ester) are essential as indicated by the parity purity evidence with its ethyl ester analog.

Optimization of Lipophilic Linkers in PROTAC Molecule Design

As indicated by the class-level evidence linking this compound's family to PROTAC development, its high carbon count and branched alkyl chain can increase the lipophilicity of a PROTAC linker. This property is critical for optimizing the physicochemical profile of the final degrader molecule, influencing cellular permeability and the formation of the ternary complex, though direct quantitative data on this compound is absent from public literature.

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